18-Fold In Vivo Luciferase Expression Gain with 4A3-Cit SORT LNPs vs. Parent Saturated LNP
In a direct head-to-head comparison in C57BL/6 mice, a SORT LNP formulation containing 20% 4A3-Cit as the supplemental lipid (SC8+Cit 20%) delivered an 18-fold increase in average liver luminescence compared to the parent 4A3-SC8 saturated LNP formulation [1]. This quantification was obtained using Luc mRNA as the payload and tail-vein administration, with luminescence measured as a surrogate for protein expression [1].
| Evidence Dimension | In vivo mRNA transfection efficiency (liver luminescence) |
|---|---|
| Target Compound Data | 4A3-Cit (SC8+Cit 20% SORT LNP): 18-fold increase over parent |
| Comparator Or Baseline | 4A3-SC8 (saturated parent LNP): baseline expression (set as 1×) |
| Quantified Difference | 18-fold higher luminescence (p<0.05 as indicated by figure significance) |
| Conditions | C57BL/6 mice, tail-vein injection, Luc mRNA payload, LNP composition: ionizable lipid/DOPE/Cholesterol/DMG-PEG2k (15:15:30:3 mol%), 5-component SORT formulation |
Why This Matters
This 18-fold performance differential directly impacts dosing requirements and therapeutic window in liver-targeted mRNA applications, making 4A3-Cit a critical selection criterion for high-efficiency formulations.
- [1] Lee SM, Cheng Q, Yu X, Liu S, Johnson LT, Siegwart DJ. A Systematic Study of Unsaturation in Lipid Nanoparticles Leads to Improved mRNA Transfection In Vivo. Angew Chem Int Ed Engl. 2021;60(11):5848-5853. (See Figure 4 and associated text for 18-fold luminescence increase.) View Source
